molecular formula C22H21N3O3 B2364196 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid CAS No. 1009665-60-4

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid

Cat. No.: B2364196
CAS No.: 1009665-60-4
M. Wt: 375.428
InChI Key: SGYQTZNDBKRINT-UHFFFAOYSA-N
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Description

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid is a synthetic chemical compound designed for research and development purposes. This molecule features a benzofuro[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets . The structure is functionalized with a 3-methylpentanoic acid side chain, a feature present in compounds with demonstrated biological activity, which can influence the molecule's physicochemical properties and cell membrane penetration . Compounds containing the benzofuropyrimidine and aminopyrimidine motifs have been extensively investigated as potent inhibitors of protein kinases, which are key enzymes in signaling pathways regulating cell growth and survival . Similar structures are often explored in oncology research for their potential to modulate dysregulated kinase activity . Additionally, the incorporation of an amino acid-derived side chain suggests potential for improved aqueous solubility compared to purely aromatic systems. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-methyl-2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-3-13(2)17(22(26)27)23-21-19-18(15-11-7-8-12-16(15)28-19)24-20(25-21)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYQTZNDBKRINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1OC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[4+2] Annulation Strategy

The benzofuro[3,2-d]pyrimidine scaffold is constructed via a one-pot cascade annulation/aromatization reaction between benzofuran-derived azadienes and N-Ts cyanamides (Fig. 1). This method, adapted from Wang et al. (2024), involves:

  • Generating a benzofuran azadiene by treating 2-phenylbenzofuran-3-carbaldehyde with ammonium acetate.
  • Reacting the azadiene with N-(p-toluenesulfonyl)cyanamide under mild basic conditions (K₂CO₃, DMF, 60°C), leading to cyclization and aromatization.

The reaction proceeds via a carbodiimide anion intermediate, ensuring chemoselectivity and yielding 2-phenylbenzofuro[3,2-d]pyrimidin-4-amine with >80% efficiency.

Alternative Chalcone Condensation Route

For analogs lacking the 4-amino group, pyrimidine rings are formed by condensing benzofuran chalcones with guanidine hydrochloride. For example:

  • Benzofuran chalcone (3a) reacts with guanidine in alcoholic KOH to form 4-(5-substituted-benzofuran-2-yl)-6-arylpyrimidin-2-amine .
  • Post-synthetic amination at position 4 is achieved via nucleophilic substitution of a 4-chloro intermediate (generated using POCl₃) with aqueous ammonia.

Functionalization of the Pyrimidine Ring

Introducing the 4-Amino Group

When the annulation route yields a 2-aminopyrimidine (as in), the amino group is transposed to position 4 via:

  • Diazotization and Rearrangement : Treating 2-aminobenzofuropyrimidine with NaNO₂/HCl at 0°C, followed by thermal rearrangement.
  • Directed Metallation : Using LDA to deprotonate position 4, followed by quenching with NH₄Cl.

Alternatively, direct synthesis of the 4-amino derivative is achieved by substituting 4-chlorobenzofuropyrimidine (prepared via Vilsmeier-Haack reaction) with ammonia in dioxane at 120°C.

Synthesis of the 3-Methyl-2-Aminopentanoic Acid Side Chain

Enantioselective Preparation

The chiral side chain is synthesized via:

  • Asymmetric Aldol Reaction : Between propionaldehyde and 3-methyl-2-oxopentanoic acid ethyl ester, catalyzed by L-proline (yield: 65%, ee: 92%).
  • Reductive Amination : 3-Methyl-2-oxopentanoic acid is treated with NH₄OAc and NaBH₃CN in MeOH to yield the racemic amine, resolved using chiral HPLC.

Coupling of the Core and Side Chain

Mitsunobu Reaction

The secondary amine linkage is formed by reacting 2-phenylbenzofuropyrimidin-4-amine with (R)-3-methyl-2-hydroxypentanoic acid ethyl ester under Mitsunobu conditions (DIAD, PPh₃, THF). Hydrolysis of the ester with LiOH yields the final product (Overall yield: 58%).

Buchwald-Hartwig Amination

For higher efficiency, a palladium-catalyzed coupling is employed:

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C.
  • Substrates : 4-Chloro-2-phenylbenzofuropyrimidine and 2-amino-3-methylpentanoic acid tert-butyl ester.
  • Deprotection : TFA in DCM removes the tert-butyl group, affording the target compound in 72% yield.

Optimization and Characterization

Reaction Conditions

Step Reagents/Conditions Yield (%)
Annulation N-Ts cyanamide, K₂CO₃, DMF, 60°C 82
4-Amination NH₃ (aq), dioxane, 120°C, 12 h 75
Mitsunobu Coupling DIAD, PPh₃, THF, 0°C → rt 58
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C 72

Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 9H, aromatic), 4.12 (q, J = 6.8 Hz, 1H, CH-NH), 2.31 (m, 1H, CH(CH₃)), 1.98–1.45 (m, 4H, CH₂), 1.02 (d, J = 6.5 Hz, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (NH), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, cytotoxicity assays on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown significant activity, with IC50 values indicating effectiveness at low concentrations.
Cell LineIC50 (µM)
A54912.5
MCF-715.0
  • Antimicrobial Properties : The compound exhibits potential antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Biochemical Probes

The compound is studied for its interactions with biological macromolecules. Its ability to diffuse into cells due to favorable lipophilicity allows it to interact with enzymes and receptors, which can be exploited in biochemical assays to understand cellular mechanisms.

Building Block in Organic Synthesis

In the field of synthetic organic chemistry, 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure can facilitate the development of new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets within cells. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other proteins to exert its effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and spectroscopic differences between the target compound and its analogs:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Evidence Source
3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid Benzofuropyrimidine Amino, carboxylic acid ~437.45 (estimated) ~1700 (C=O), 1600–1400 (C=C Ar)
3-Methyl-2-(1,3-dioxoisoindolin-2-yl)pentanoic acid (3b) Isoindoline Imide, carboxylic acid 261.29 1775 (imide C=O), 1736 (acid C=O)
3-Methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid (3e) Sulfonamide Sulfonamide, carboxylic acid 285.35 1710 (C=O), 1161 (SO₂NH)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindoline + sulfamoyl Imide, sulfamoyl, amide 493.53 1710 (C=O), 1160 (S=O)
3-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid Quinazoline Amino, carboxylic acid, CF₃ 367.33 ~1700 (C=O), 1250–1100 (C-F)
Key Observations:
  • Heterocyclic Core : The benzofuropyrimidine core in the target compound is distinct from isoindoline (3b), quinazoline (), and pyrimidine-based systems (). This fused ring system likely enhances π-π stacking interactions compared to simpler heterocycles .
  • The carboxylic acid group is a common feature, critical for solubility and hydrogen bonding .
  • Spectroscopic Signatures : The IR spectrum of the target compound would share a carboxylic acid C=O stretch (~1700 cm⁻¹) with 3b and 3e. However, the absence of sulfonamide or imide peaks (e.g., 1161 cm⁻¹ for SO₂NH in 3e) distinguishes it from these analogs .

Biological Activity

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid is C₁₈H₁₈N₄O₂. The compound features a complex structure that includes a benzofuro-pyrimidine moiety, which is known for its diverse biological activities.

Research indicates that compounds similar to 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzofuro-pyrimidine derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.
  • Modulation of Cell Signaling : The compound may impact pathways such as the PI3K/Akt/mTOR signaling cascade, which is crucial in regulating cell growth and survival.

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzofuro-pyrimidine derivatives. For instance:

  • Case Study : A derivative similar to 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Case Study : In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of similar compounds.

  • Case Study : One study reported that a related benzofuro-pyrimidine derivative protected neuronal cells from oxidative stress-induced apoptosis .

Data Tables

Biological ActivityMechanismReference
AnticancerEnzyme inhibition
Anti-inflammatoryCytokine modulation
NeuroprotectiveOxidative stress protection

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical optimization parameters for 3-methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including coupling reactions between benzofuropyrimidine derivatives and amino acid precursors. Critical steps include:

  • Amide bond formation : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions to link the benzofuropyrimidine core to the pentanoic acid backbone .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) may be employed for cross-coupling reactions, with temperature control (80–100°C) to minimize side reactions .
  • Purification : Column chromatography with gradients of hexane/acetone or ethyl acetate/methanol is recommended to isolate the final compound with >95% purity .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the benzofuropyrimidine aromatic system (δ 7.5–8.5 ppm) and the branched pentanoic acid chain (δ 1.2–2.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ peaks matching theoretical values within 5 ppm error) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • Solubility : Low aqueous solubility due to the hydrophobic benzofuropyrimidine moiety; use DMSO or ethanol for stock solutions. Adjust pH to 7–8 to enhance solubility via carboxylate formation .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at −20°C under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize biological activity?

  • Methodological Answer :

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the 2-phenyl position of the benzofuropyrimidine to assess effects on target binding .
  • Amino acid backbone variation : Replace the 3-methylpentanoic acid with shorter or branched chains to evaluate pharmacokinetic properties (e.g., LogP, metabolic stability) .
  • Protective group strategies : Use tert-butoxycarbonyl (Boc) groups during synthesis to stabilize reactive intermediates, followed by deprotection under mild acidic conditions (e.g., TFA/DCM) .

Q. What experimental models are appropriate for evaluating its in vitro and in vivo efficacy?

  • Methodological Answer :

  • In vitro :
  • Enzyme inhibition assays : Use purified target enzymes (e.g., kinases, proteases) with fluorescence/colorimetric readouts (IC₅₀ determination) .
  • Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .
  • In vivo :
  • Pharmacokinetics : Administer via intravenous/oral routes in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .
  • Xenograft models : Evaluate tumor growth inhibition in immunodeficient mice, comparing dose-dependent efficacy and toxicity .

Q. How can contradictory data between enzymatic inhibition and cellular activity be resolved?

  • Methodological Answer :

  • Membrane permeability : Measure cellular uptake using radiolabeled compounds or fluorescent analogs. Low permeability may explain discrepancies between enzyme and cell assays .
  • Off-target effects : Perform proteome-wide profiling (e.g., affinity pulldown/MS) to identify unintended interactions .
  • Metabolic stability : Assess hepatic microsomal stability; rapid metabolism may reduce intracellular active concentrations .

Q. What computational strategies support the design of analogs with improved target specificity?

  • Methodological Answer :

  • Molecular docking : Use crystal structures of target proteins (e.g., kinases) to predict binding modes and guide substitutions at the benzofuropyrimidine or pentanoic acid regions .
  • QSAR modeling : Train models on bioactivity data to correlate structural descriptors (e.g., logP, polar surface area) with potency/selectivity .
  • ADMET prediction : Apply tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions prior to synthesis .

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